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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B15588629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (16R)-
Dihydrositsirikine, an indole alkaloid isolated from the medicinal plant Catharanthus roseus.

Due to the limited public availability of raw spectral data, this document outlines the expected

spectroscopic characteristics and provides generalized experimental protocols for its isolation

and analysis. This guide is intended to serve as a foundational resource for researchers

engaged in the study of natural products and drug discovery.

Introduction to (16R)-Dihydrositsirikine
(16R)-Dihydrositsirikine is a monoterpenoid indole alkaloid with the molecular formula

C₂₁H₂₈N₂O₃ and a molecular weight of approximately 356.47 g/mol . It is a derivative of

sitsirikine, another alkaloid found in Catharanthus roseus (the Madagascar periwinkle), a plant

renowned for producing pharmaceutically important compounds such as vinblastine and

vincristine. The structural elucidation of (16R)-Dihydrositsirikine and its isomers was first

reported in the mid-1960s. Understanding the precise stereochemistry and spectroscopic

profile of this molecule is crucial for its potential application in medicinal chemistry and as a

standard for the phytochemical analysis of C. roseus extracts.

Spectroscopic Data
The definitive characterization of (16R)-Dihydrositsirikine relies on a combination of Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the original raw
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spectral data from early publications are not readily accessible in modern databases, this

section details the expected data based on the known structure and general characteristics of

related indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional

structure of organic molecules in solution. For a molecule like (16R)-Dihydrositsirikine, ¹H

NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals

the carbon skeleton.

Table 1: Predicted ¹H NMR Spectroscopic Data for (16R)-Dihydrositsirikine

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available

Note: Specific chemical shifts and coupling constants for (16R)-Dihydrositsirikine are not

available in the public domain. The table above serves as a template for the expected data.

Analysis of related indole alkaloids suggests characteristic signals for aromatic protons of the

indole ring, protons adjacent to nitrogen and oxygen atoms, and aliphatic protons of the

terpene-derived portion.

Table 2: Predicted ¹³C NMR Spectroscopic Data for (16R)-Dihydrositsirikine

Chemical Shift (δ) ppm Carbon Type Assignment

Data not available

Note: The ¹³C NMR spectrum is expected to show 21 distinct signals corresponding to the

carbon atoms in the molecule. Characteristic chemical shifts would be observed for the

carbonyl carbon of the ester group, the aromatic carbons of the indole nucleus, and the

aliphatic carbons of the quinolizidine core.

Mass Spectrometry (MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15588629?utm_src=pdf-body
https://www.benchchem.com/product/b15588629?utm_src=pdf-body
https://www.benchchem.com/product/b15588629?utm_src=pdf-body
https://www.benchchem.com/product/b15588629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural details based on its fragmentation pattern.

Table 3: Mass Spectrometry Data for (16R)-Dihydrositsirikine

m/z Relative Intensity (%) Proposed Fragment

356 Data not available [M]⁺

Data not available

Note: The mass spectrum of (16R)-Dihydrositsirikine is expected to show a molecular ion

peak [M]⁺ at m/z 356, corresponding to its molecular weight. Fragmentation patterns for indole

alkaloids typically involve cleavages of the quinolizidine ring system and loss of substituents.

Experimental Protocols
The following are detailed, generalized methodologies for the isolation and spectroscopic

analysis of indole alkaloids like (16R)-Dihydrositsirikine from plant material.

Isolation and Purification
Extraction: Dried and powdered aerial parts of Catharanthus roseus are subjected to

extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) to protonate the basic alkaloids, making them water-soluble. This solution is then

washed with a non-polar solvent (e.g., hexane) to remove neutral compounds. The aqueous

layer is subsequently basified (e.g., with NH₄OH to pH 9-10) and the deprotonated alkaloids

are extracted into an organic solvent like dichloromethane or chloroform.

Chromatographic Separation: The resulting alkaloid fraction is subjected to column

chromatography over silica gel or alumina. Elution with a gradient of solvents (e.g., hexane-

ethyl acetate, followed by ethyl acetate-methanol) separates the mixture into fractions of

increasing polarity.
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Purification: Fractions containing (16R)-Dihydrositsirikine are further purified using

preparative thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC) to yield the pure compound.

NMR Spectroscopic Analysis
Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00

ppm).

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are

recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain singlets for all

unique carbon atoms.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard or the residual solvent peak.

Mass Spectrometric Analysis
Sample Introduction: The purified compound is introduced into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Electron ionization (EI) or a soft ionization technique such as electrospray

ionization (ESI) is used to generate ions.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Fragmentation Analysis: For structural elucidation, tandem mass spectrometry (MS/MS) is

performed. The molecular ion is selected and fragmented by collision-induced dissociation
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(CID), and the resulting fragment ions are analyzed.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and structural elucidation

of a natural product like (16R)-Dihydrositsirikine.
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Caption: Workflow for Natural Product Isolation and Analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15588629?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Analysis of (16R)-Dihydrositsirikine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588629#spectroscopic-data-of-16r-
dihydrositsirikine-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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